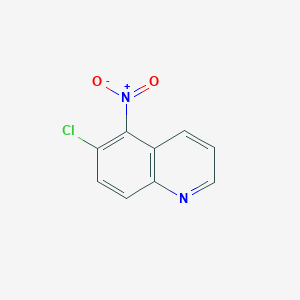

6-Chloro-5-nitroquinoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMHFTJFCRTQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398999 | |

| Record name | 6-chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86984-32-9 | |

| Record name | 6-chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-5-NITROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-5-nitroquinoline chemical properties

An In-Depth Technical Guide to 6-Chloro-5-nitroquinoline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, outlines synthetic pathways, explores its reactivity, and discusses its potential applications, grounded in authoritative scientific principles.

Core Chemical Properties and Structure

This compound is a substituted quinoline, a class of compounds known for a wide array of biological activities.[1][2] The presence of a chloro and a nitro group on the quinoline scaffold provides multiple sites for chemical modification, making it a valuable intermediate in synthetic chemistry.[3]

The core structure consists of a quinoline ring system with a chlorine atom at the 6-position and a nitro group at the 5-position. The electron-withdrawing nature of the nitro group and the halogen substituent significantly influences the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 86984-32-9 | [4][5][6] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3][4][5] |

| Molecular Weight | 208.60 g/mol | [3][4] |

| Appearance | Yellow solid (predicted) | [3] |

| Boiling Point | 356.7 °C at 760 mmHg | [3] |

| Density | 1.484 g/cm³ | [3] |

| Flash Point | 169.5 °C | [3] |

| Refractive Index | 1.688 | [3] |

| XLogP3 | 2.6 | [7] |

Synthesis of this compound

While specific, detailed laboratory preparations for this compound are not extensively documented in readily available literature, its synthesis can be logically approached through established methods for quinoline chemistry. The most plausible pathway is the electrophilic nitration of 6-chloroquinoline.

Synthetic Pathway Overview: Electrophilic Nitration

The synthesis involves the nitration of a 6-chloroquinoline precursor. The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The existing chloro-substituent and the quinoline ring's electronic nature guide the regioselectivity of the nitration.

Caption: Proposed synthesis of this compound via nitration.

Representative Experimental Protocol: Nitration of 6-Chloroquinoline

This protocol is adapted from standard nitration procedures for aromatic compounds and quinoline derivatives.[8][9]

Materials:

-

6-Chloroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-chloroquinoline (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3.0 eq) to the 6-chloroquinoline while maintaining the temperature below 10 °C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to concentrated sulfuric acid (approx. 2.0 eq), keeping the mixture cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-chloroquinoline in sulfuric acid. The reaction temperature must be maintained between 0-5 °C throughout the addition to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral. Extract the product into an organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄). Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Chemical Reactivity and Transformations

The chemical behavior of this compound is dominated by the reactivity of the chloro and nitro functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the C-5 position activates the quinoline ring system for nucleophilic attack.[10] This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for synthesizing a range of 6-substituted-5-nitroquinoline derivatives.[11][12][13]

The reactivity in SNAr reactions is highly dependent on the relative positions of the leaving group (Cl) and the activating group (NO₂).[11] In this case, the ortho relationship provides significant resonance stabilization for the Meisenheimer complex intermediate, facilitating the reaction.

Caption: General scheme for Nucleophilic Aromatic Substitution (SɴAr).

Reduction of the Nitro Group

The nitro group at the C-5 position can be readily reduced to an amino group (NH₂) to form 6-chloro-5-aminoquinoline. This transformation is a cornerstone in the synthesis of many biologically active molecules. Standard reduction methods, such as using stannous chloride (SnCl₂) or catalytic hydrogenation, are effective for this purpose.[14] The resulting aminoquinoline is a key intermediate for further functionalization, including diazotization and amide bond formation.[15][16]

Representative Protocol: Reduction with Stannous Chloride [14]

-

Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 6-chloro-5-aminoquinoline.

-

Purify the product as needed.

Potential Applications

While specific biological activities of this compound are not widely reported, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a broad spectrum of pharmacological activities.[17]

-

Pharmaceutical Intermediates: This compound is primarily valued as an intermediate for synthesizing more complex molecules.[3] Its derivatives are being explored for various therapeutic applications.

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activities by targeting various cellular pathways, including kinase inhibition.[2][15][18] The functional groups on this compound allow for the synthesis of diverse libraries of compounds for screening as potential anticancer drugs.

-

Antimicrobial and Antiviral Agents: The quinoline core is present in numerous antimicrobial and antiviral drugs.[1][19][20] Derivatives of this compound could potentially be developed as new agents to combat infectious diseases.

-

Materials Science: Due to its aromatic structure and potential for modification, it may find use in the synthesis of dyes and materials for optoelectronic applications.[3]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons are expected to appear in the downfield region (δ 7.5-9.0 ppm). The proton at C-8, adjacent to the electron-withdrawing nitro group, would likely be the most deshielded. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-155 ppm range. The carbon atoms attached to the chloro (C-6) and nitro (C-5) groups would show characteristic shifts. |

| IR Spectroscopy | Characteristic peaks would include: • Asymmetric and symmetric NO₂ stretching vibrations (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹). • C-Cl stretching vibration (~1100-1000 cm⁻¹). • Aromatic C=C and C=N stretching vibrations (~1600-1450 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 208, with a characteristic isotopic pattern (M+2) at m/z 210 due to the presence of the ³⁷Cl isotope. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from related nitroaromatic and chlorinated compounds suggest that it should be handled with care.[24][25][26]

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24]

-

Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[27] Nitro compounds can be toxic.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult a specific and current SDS from the supplier before handling this chemical.

References

- Santa Cruz Biotechnology, Inc. This compound. URL: https://www.scbt.com/p/6-chloro-5-nitroquinoline-86984-32-9

- AbacipharmTech. This compound. URL: https://www.abacipharmtech.com/product/6-chloro-5-nitroquinoline-cas-86984-32-9/

- ECHEMI. Buy this compound from Conier Chem&Pharma Limited. URL: https://www.echemi.com/produce/pr2203041201-6-chloro-5-nitroquinoline-conier-chempharma-limited.html

- Reagentia. This compound (1 x 5 g). URL: https://reagentia.com/en/product/R004HDS,5g

- Wang, L. T., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(10), 6847-6859. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257577/

- Pryde, D. C., et al. (2017). The two faces of aldehyde oxidase: Oxidative and reductive transformations of 5-nitroquinoline. Journal of Inorganic Biochemistry, 177, 329-336. URL: https://pubmed.ncbi.nlm.nih.gov/28886422/

- El-Gaby, M. S. A., et al. (2002). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Il Farmaco, 57(8), 613-619. URL: https://pubmed.ncbi.nlm.nih.gov/12204212/

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. URL: https://www.eurekaselect.com/article/28666

- Aisailun Trading Co., Ltd. This compound. URL: https://www.aisailun-chem.com/6-chloro-5-nitroquinoline-cas-86984-32-9-p4421588.html

- Zhang, Y., et al. (2022). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 67, 128745. URL: https://pubmed.ncbi.nlm.nih.gov/35305419/

- ResearchGate. (2022). Biological Activities of Quinoline Derivatives. URL: https://www.researchgate.

- Ustinov, I. I., & Hlytin, N. V. (2024). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds, 60(9/10). URL: https://link.springer.com/article/10.1007/s10593-024-03554-x

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4070800, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-5-nitroquinoline

- Chylewska, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(2), 346. URL: https://www.mdpi.com/1420-3049/26/2/346

- Chemical Synthesis Database. 6-chloro-5-nitroquinoxaline. URL: http://www.chemsynthesis.com/base/chemical-structure/33719.html

- The Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12, 1136-1142. URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00052a

- Mąkosza, M., & Paszewski, M. (2001). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1, (16), 1888-1893. URL: https://pubs.rsc.org/en/content/articlelanding/2001/p1/b103138h

- BenchChem. 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry. URL: https://www.benchchem.com/blog/6-chloroquinoline-a-privileged-scaffold-in-modern-medicinal-chemistry/

- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869408.htm

- SpectraBase. 6-Chloro-5-nitroquinoxaline. URL: https://spectrabase.com/spectrum/ILxQcKI6mZ4

- Chylewska, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(2), 346. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825785/

- Fisher Scientific. (2023). Safety Data Sheet for 6-Chloro-5-nitro-2-picoline. URL: https://www.fishersci.com/sds?productName=AC434310010

- LookChem. This compound. URL: https://www.lookchem.com/6-CHLORO-5-NITROQUINOLINE-cas-86984-32-9/

- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c67804

- ECHEMI. 86984-32-9, this compound Formula. URL: https://www.echemi.com/products/86984-32-9.html

- Organic Syntheses. 6-methoxy-8-nitroquinoline. URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0571

- Fisher Scientific. (2023). Safety Data Sheet for Benzenamine, 2-chloro-5-nitro-. URL: https://www.fishersci.com/sds?productName=AC109150250

- Cayman Chemical. (2025). Safety Data Sheet for Nitroxoline. URL: https://www.caymanchem.com/msdss/28391m.pdf

- DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 741-756. URL: https://dergipark.org.tr/en/pub/jtcs/issue/79430/1253578

- Sigma-Aldrich. (2024). Safety Data Sheet for Quinoline Yellow. URL: https://www.sigmaaldrich.com/US/en/sds/sial/309052

- BenchChem. An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. URL: https://www.benchchem.

- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. URL: https://www.researchgate.net/publication/51597507_Nitroxoline_8-hydroxy-5-nitroquinoline_is_more_a_potent_anti-cancer_agent_than_clioquinol_5-chloro-7-iodo-8-quinoline

- Reagentia. This compound (1 x 250 mg). URL: https://reagentia.com/en/product/R004HDS,250mg

- ChemScene. This compound. URL: https://www.chemscene.com/products/6-Chloro-5-nitroquinoline-86984-32-9.html

- BenchChem. A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. URL: https://www.benchchem.

- BenchChem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. URL: https://www.benchchem.com/blog/spectroscopic-and-synthetic-profile-of-7-chloro-6-nitroquinoline-a-technical-guide/

- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. URL: https://www.researchgate.net/publication/257850508_Nucleophilic_substitution_and_ring_transformation_reactions_with_4-chloro-6-ethyl-3-nitropyrano32-cquinoline-256H-dione

- BenchChem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-7-chloro-6-nitroquinoline/

- ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. URL: https://www.researchgate.

- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. URL: https://patents.google.

- Sosič, I., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 71(2), 205-220. URL: https://sciendo.com/article/10.2478/acph-2021-0012

- El-Emary, T. I. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 829-841. URL: https://www.mdpi.com/1420-3049/12/4/829

- BioSpace. (2024). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. URL: https://www.biospace.com/press-release/embracing-innovation-the-future-applications-of-best-8-hydroxy-5-nitroquinoline-in-global-industries-/

- ResearchGate. (2018). Technology of preparation of 8-hydroxy-5-nitroquinoline. URL: https://www.researchgate.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-<i>h</i>]QUINOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. fishersci.com [fishersci.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. fishersci.com [fishersci.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitroquinoline

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 6-chloro-5-nitroquinoline, a key heterocyclic intermediate in drug discovery and medicinal chemistry.[1] The document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the prevailing synthetic strategies with a primary focus on the electrophilic nitration of 6-chloroquinoline. We will dissect the causality behind experimental choices, present a detailed, self-validating laboratory protocol, and discuss critical safety considerations. The guide is grounded in authoritative references to ensure scientific integrity and provides practical, field-proven insights for successful synthesis, purification, and characterization of the target compound.

Introduction: Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this scaffold is paramount for modulating pharmacological activity. This compound serves as a versatile building block, with its two distinct electronic features—the electron-withdrawing nitro group and the chloro substituent—offering multiple avenues for further chemical modification.[2] The nitro group can be readily reduced to an amino group, a common precursor for amide, sulfonamide, or urea linkages, while the chloro group can participate in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity makes it a valuable starting material for constructing diverse molecular libraries aimed at discovering novel therapeutic agents.[3]

Strategic Analysis of Synthetic Pathways

Two principal pathways dominate the synthesis of this compound. The selection of a specific route depends on factors such as starting material availability, scalability, and tolerance to reaction conditions.

-

Pathway A: Direct Nitration of 6-Chloroquinoline. This is the most direct and atom-economical approach. It involves an electrophilic aromatic substitution reaction where the quinoline nucleus is nitrated. The primary challenge lies in controlling the regioselectivity, as nitration of the quinoline ring can potentially yield a mixture of isomers.[4] However, for substituted quinolines like 6-chloroquinoline, the directing effects of the existing substituent can strongly favor a specific isomer. This pathway is generally preferred for its simplicity and efficiency when the starting material is commercially available.

-

Pathway B: Skraup Synthesis. This classic method constructs the quinoline ring system from an appropriately substituted aniline precursor, in this case, 4-chloro-3-nitroaniline.[5][6] The aniline is heated with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as arsenic pentoxide or nitrobenzene itself).[7][8] While a powerful method for de novo quinoline synthesis, the Skraup reaction is notoriously exothermic and can be difficult to control, often leading to the formation of tarry by-products.[9][10] It is a viable, albeit more demanding, alternative if the substituted aniline is more accessible than 6-chloroquinoline.

This guide will focus on Pathway A , the direct nitration of 6-chloroquinoline, as it represents a more controlled and widely applicable method for laboratory-scale synthesis.

Core Synthesis: Nitration of 6-Chloroquinoline

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 6-chloroquinoline. The reaction employs a mixture of concentrated nitric acid and sulfuric acid, the classic "mixed acid" system for nitration.

Reaction Mechanism

The causality of this reaction is rooted in the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the protonation of nitric acid by the stronger sulfuric acid.

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The generated nitronium ion is a powerful electrophile that attacks the electron-rich quinoline ring system. The substitution pattern is dictated by the directing effects of the heterocyclic nitrogen and the chloro substituent. The 5-position is electronically favored for attack, leading to the desired product.[3]

Visualizing the Reaction Pathway

Caption: Synthesis of this compound via Nitration.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Notes |

| 6-Chloroquinoline | 612-57-7 | 163.60 | 5.0 g | 30.56 mmol | Starting material[11] |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 20 mL | - | Reagent/Solvent |

| Fuming Nitric Acid | 7697-37-2 | 63.01 | 3.0 mL | - | Nitrating agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - | Extraction solvent |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | As needed | - | Neutralization |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | Drying agent |

| Crushed Ice | N/A | 18.02 | ~200 g | - | Quenching |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (20 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Dissolution: While maintaining the temperature at 0-5 °C, slowly add 6-chloroquinoline (5.0 g, 30.56 mmol) to the cold sulfuric acid with vigorous stirring until fully dissolved.[2]

-

Nitrating Agent Addition: Slowly and dropwise, add fuming nitric acid (3.0 mL) to the solution over 30 minutes. Crucial: The internal temperature must be strictly maintained below 5 °C throughout the addition to prevent over-nitration and side reactions.[12]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

-

Neutralization and Extraction: Allow the ice to melt, then slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Be cautious of gas evolution (CO₂). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.[13]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

| Parameter | Data |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol [14] |

| Appearance | Yellow crystalline solid[1] |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.0 (dd, H-2), 8.8 (d, H-4), 8.2 (d, H-8), 7.8 (d, H-7), 7.7 (dd, H-3). (Note: Predicted shifts based on similar structures; actual values may vary). |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.5, 149.0, 145.0, 135.0, 132.0, 130.0, 128.0, 125.0, 122.0. (Note: Predicted shifts). |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1520 (asymm. NO₂), ~1340 (symm. NO₂), ~830 (C-Cl). |

Safety and Hazard Management

The synthesis of this compound involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

-

Hazard Assessment: The "mixed acid" (concentrated nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent.[15][16] It can cause severe burns on contact and reacts violently with many organic materials.[17][18] Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[19]

-

Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of toxic fumes.[15] An emergency eyewash station and safety shower must be readily accessible.[17]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat at all times.[15][16]

-

Emergency Procedures:

-

Spills: Neutralize small acid spills with a suitable agent like sodium bicarbonate and absorb with an inert material (e.g., sand). For large spills, evacuate the area and contact emergency personnel.[18]

-

Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16] For eye contact, flush with water for 15 minutes in an eyewash station and seek immediate medical attention.[17]

-

Conclusion

This guide has detailed a reliable and well-documented method for the synthesis of this compound via the direct nitration of 6-chloroquinoline. By understanding the underlying reaction mechanism and adhering strictly to the experimental and safety protocols, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The provided workflow, characterization data, and safety guidelines form a comprehensive resource for the successful execution of this synthesis.

References

- Wikipedia. Skraup reaction. [Link: https://en.wikipedia.org/wiki/Skraup_reaction]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link: https://iipseries.org/full-text/futuristic-trends-in-chemical-material-sciences-and-nanotechnology-ftcmn-22/19.ftcmn-22.2022.pdf]

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link: https://www.pharmaguideline.com/2011/01/synthesis-reactions-and-medicinal.html]

- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. [Link: https://www.benchchem.com/blog/the-skraup-synthesis-of-quinoline-from-aniline-a-technical-guide-for-researchers-and-drug-development-professionals/]

- Slideshare. synthesis of quinoline derivatives and its applications. [Link: https://www.slideshare.

- YouTube. Nitration reaction safety. [Link: https://www.youtube.

- National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. [Link: https://nadre.ethernet.edu.et/record/20269/files/A519.pdf]

- University of California, Riverside EH&S. NITRIC ACID SAFETY. [Link: https://ehs.ucr.edu/sites/g/files/rcwecm2216/files/2021-08/nitric-acid-safety-factsheet.pdf]

- Hrcak. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link: https://hrcak.srce.hr/file/458022]

- VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link: https://www.ehs.com/resources/blog/nitric-acid-safety-tips-health-hazards/]

- UW Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link: https://www.ehs.washington.edu/news/2022/07/26/reduce-your-risk-nitric-acid-incident]

- Chemical Synthesis Database. 6-chloro-5-nitroquinoxaline. [Link: https://synthesis.alfa-chemistry.com/6-chloro-5-nitroquinoxaline-c8h4cln3o2.html]

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link: https://pubs.rsc.org/en/content/articlepdf/2020/md/d0md00057h]

- Wikipedia. Sandmeyer reaction. [Link: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Guidechem. CAS 86984-32-9 | this compound - Suppliers list. [Link: https://www.guidechem.com/products/86984-32-9.html]

- ResearchGate. Technology of preparation of 8-hydroxy-5-nitroquinoline. [Link: https://www.researchgate.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571029/]

- Organic Chemistry Portal. Sandmeyer Reaction. [Link: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link: https://www.masterorganicchemistry.

- The Royal Society of Chemistry. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). [Link: https://pubs.rsc.org/en/content/articlelanding/1971/j1/j19710001099]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. [Link: https://www.inno-pharmchem.com/news/the-role-of-nitroquinoline-compounds-in-specialized-chemical-manufacturing-25373159.html]

- Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0575]

- Benchchem. Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. [Link: https://www.benchchem.

- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link: https://www.lscollege.ac.in/userfiles/file/document/Sandmeyer%20reaction.pdf]

- ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link: https://www.researchgate.net/publication/51493603_Nitroxoline_8-hydroxy-5-nitroquinoline_is_more_a_potent_anti-cancer_agent_than_clioquinol_5-chloro-7-iodo-8-quinoline]

- ChemicalBook. Nitroxoline synthesis. [Link: https://www.chemicalbook.com/synthesis/4008-48-4.htm]

- Benchchem. Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production. [Link: https://www.benchchem.com/blog/technical-support-center-managing-impurities-in-7-chloro-6-nitroquinoline-production/]

- ChemScene. This compound | CAS 86984-32-9. [Link: https://www.chemscene.com/products/6-Chloro-5-nitroquinoline.html]

- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. [Link: https://patents.google.

- Organic Chemistry Portal. Synthesis of quinolines. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]

- Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. [Link: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-7-chloro-6-nitroquinoline/]

- Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. [Link: https://www.benchchem.com/blog/spectroscopic-and-synthetic-profile-of-7-chloro-6-nitroquinoline-a-technical-guide/]

- Santa Cruz Biotechnology. This compound | CAS 86984-32-9. [Link: https://www.scbt.com/p/6-chloro-5-nitroquinoline-86984-32-9]

- Sigma-Aldrich. 8-Hydroxy-5-nitroquinoline 96. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/153180]

- ResearchGate. Technology of Preparing 8Hydroxy5-nitroquinoline. [Link: https://www.researchgate.net/publication/281149725_Technology_of_Preparing_8-Hydroxy-5-nitroquinoline]

- NINGBO INNO PHARMCHEM CO.,LTD. Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. [Link: https://www.inno-pharmchem.com/news/embracing-innovation-the-future-applications-of-best-8-hydroxy-5-nitroquinoline-in-global-industries-25373158.html]

- Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. [Link: https://research.library.fordham.edu/chem_facultypubs/28/]

- Benchchem. Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline. [Link: https://www.benchchem.com/blog/technical-support-center-synthesis-of-7-chloro-6-nitroquinoline/]

- ChemicalBook. 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/613-50-3_1HNMR.htm]

- ChemicalBook. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/612-57-7_1HNMR.htm]

- ECHEMI. 86984-32-9, this compound Formula. [Link: https://www.echemi.com/products/86984-32-9.html]

- PubChem. 6-Nitroquinoline. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/11945]

- PubChem. 6-Chloroquinoline. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/69163]

- Sigma-Aldrich. 6-Chloroquinoline 99. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/375098]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. One moment, please... [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 6-Chloroquinoline 99 612-57-7 [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemscene.com [chemscene.com]

- 15. m.youtube.com [m.youtube.com]

- 16. ehs.com [ehs.com]

- 17. ehs.washington.edu [ehs.washington.edu]

- 18. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

An In-depth Technical Guide to the Starting Materials and Synthesis of 6-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Chloro-5-nitroquinoline Scaffold

This compound is a highly functionalized heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The quinoline core is a prevalent motif in a vast array of pharmaceuticals, renowned for its ability to interact with diverse biological targets. The strategic placement of a chloro group at the 6-position and a nitro group at the 5-position imbues the molecule with unique electronic properties and provides multiple reactive sites for further chemical elaboration. This makes this compound a valuable precursor for the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial drugs. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Synthetic Strategies for this compound

There are two principal and logically sound approaches to the synthesis of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and safety considerations.

-

The Skraup Synthesis: A classic and robust method for quinoline formation, this approach builds the quinoline ring system from a substituted aniline. For the target molecule, this involves the cyclization of 4-chloro-3-nitroaniline.

-

Electrophilic Nitration: This strategy involves the direct nitration of a pre-existing 6-chloroquinoline scaffold. The regioselectivity of this reaction is a key consideration.

Route 1: The Skraup Synthesis of this compound

The Skraup synthesis is a powerful method for constructing the quinoline core, involving the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[1][2] The reaction is notoriously exothermic and requires careful control.[2]

Selection of the Anilino Precursor: 4-Chloro-3-nitroaniline

To achieve the desired 6-chloro-5-nitro substitution pattern on the quinoline ring, the appropriate choice of the starting aniline is paramount. The Skraup reaction preserves the substitution pattern of the aniline precursor on the resulting benzene portion of the quinoline. Therefore, to obtain this compound, one must start with an aniline that has a chloro group and a nitro group in a 1,2 relationship on the benzene ring, which upon cyclization will result in the desired product. Based on the established mechanism of the Skraup reaction, 4-chloro-3-nitroaniline is the logical starting material.

Mechanism of the Skraup Synthesis

The reaction proceeds through a multi-step mechanism:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 4-chloro-3-nitroaniline undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline derivative.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. The oxidizing agent is often nitrobenzene, though arsenic pentoxide can also be used.[2]

Experimental Protocol: Skraup Synthesis (Generalized)

Disclaimer: The following protocol is a generalized procedure for the Skraup synthesis of a substituted quinoline, adapted from established methods for similar compounds.[2] Due to the potentially vigorous nature of this reaction, it should only be performed by trained chemists with appropriate safety precautions in place.

Materials:

-

4-Chloro-3-nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic Pentoxide (As₂O₅) or Nitrobenzene

-

Iron(II) sulfate (FeSO₄) (optional, as a moderator)[1]

-

Sodium hydroxide (NaOH) solution

-

Steam distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, create a homogeneous slurry of 4-chloro-3-nitroaniline and glycerol. If using, add iron(II) sulfate at this stage.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. An exothermic reaction will occur; maintain the temperature with an ice bath as needed.

-

Add the oxidizing agent (e.g., arsenic pentoxide).

-

Gently heat the mixture in an oil bath. The reaction can be highly exothermic, so careful temperature control is critical. Maintain the temperature, typically between 140-150°C, for several hours.[2]

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Carefully dilute the reaction mixture with water and neutralize it with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

The crude product can be isolated by steam distillation.[2]

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chloro-3-nitroaniline | Logical Deduction |

| Reagents | Glycerol, H₂SO₄, Oxidizing Agent | [1] |

| Temperature | 140-150°C (typical) | [2] |

| Reaction Time | Several hours | [2] |

| Work-up | Neutralization, Steam Distillation | [2] |

Route 2: Electrophilic Nitration of 6-Chloroquinoline

An alternative and often milder approach is the electrophilic nitration of a pre-synthesized 6-chloroquinoline. This method avoids the harsh conditions of the Skraup synthesis but requires the synthesis or procurement of the 6-chloroquinoline starting material.

Starting Material: 6-Chloroquinoline

6-Chloroquinoline is a commercially available compound. If a laboratory synthesis is required, it can be prepared via a Skraup synthesis starting from 4-chloroaniline.

Regioselectivity of Nitration

The nitration of 6-chloroquinoline is an electrophilic aromatic substitution. The directing effects of the existing chloro substituent and the quinoline nitrogen atom will determine the position of the incoming nitro group. The quinoline ring is generally deactivated towards electrophilic substitution, with the 5- and 8-positions being the most reactive. However, the presence of the chloro group at the 6-position, an ortho-, para-director, will influence the regioselectivity. The nitration is expected to yield a mixture of isomers, with the 5-nitro and 7-nitro isomers being potential products. Careful control of reaction conditions is necessary to favor the formation of the desired this compound.

Experimental Protocol: Nitration of 6-Chloroquinoline

Disclaimer: This protocol is based on analogous procedures for the nitration of halo-quinolines and should be performed with appropriate safety measures, including the use of a fume hood and personal protective equipment.

Materials:

-

6-Chloroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoline in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Alternatively, the product can be extracted from the neutralized aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are then dried over an anhydrous salt, filtered, and the solvent removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Value/Condition |

| Starting Material | 6-Chloroquinoline |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ |

| Temperature | 0-10°C during addition |

| Reaction Time | Several hours |

| Work-up | Quenching, Neutralization, Extraction/Filtration |

| Purification | Recrystallization/Column Chromatography |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A complex pattern of signals in the aromatic region (typically 7.5-9.0 ppm), with characteristic chemical shifts and coupling constants for the protons on the quinoline ring. |

| ¹³C NMR | Resonances corresponding to the nine carbon atoms of the quinoline core, with chemical shifts influenced by the chloro and nitro substituents. |

| IR Spectroscopy | Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretches, typically around 1550-1520 cm⁻¹ and 1360-1330 cm⁻¹), as well as bands for the aromatic C-H and C=C/C=N bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₅ClN₂O₂: 208.60 g/mol ), along with a characteristic isotopic pattern for the chlorine atom. |

Safety and Handling

This compound and its precursors are hazardous chemicals that must be handled with appropriate safety precautions.

-

4-Chloro-3-nitroaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

6-Chloroquinoline: This compound is an irritant. Handle with care to avoid contact with skin and eyes.

-

Concentrated Acids (Sulfuric and Nitric): These are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood. Add acids slowly to other solutions, especially water, to control the exothermic reaction.

-

Skraup Reaction: This reaction is known to be potentially violent. It should be conducted behind a safety shield, and the temperature must be carefully controlled.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a key step in the development of more complex molecules with potential applications in drug discovery and materials science. Both the Skraup synthesis and the electrophilic nitration of 6-chloroquinoline offer viable pathways to this important intermediate. The choice of method will depend on the specific needs and capabilities of the research laboratory. Careful attention to reaction conditions and safety protocols is essential for the successful and safe synthesis of this valuable compound.

References

- Wikipedia. Skraup reaction. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 6-Chloro-5-nitroquinoline

Introduction

6-Chloro-5-nitroquinoline is a substituted quinoline of significant interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, possessing both an electron-withdrawing chloro group and a nitro group on the quinoline scaffold, makes it a versatile intermediate for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during synthesis and subsequent derivatization.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related quinoline derivatives.[1][2][3] While experimentally obtained spectra are not publicly available, this guide offers a robust, predictive framework for researchers working with this compound. The provided protocols represent standardized methodologies for acquiring high-quality spectroscopic data.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the structure of this compound with the conventional numbering for the quinoline ring system.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The electron-withdrawing nature of the chloro and nitro substituents will cause a general downfield shift of these protons compared to unsubstituted quinoline.[1][4]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |

| H3 | 7.6 - 7.8 | dd | J = 8.5, 4.2 |

| H4 | 8.3 - 8.5 | dd | J = 8.5, 1.7 |

| H7 | 7.8 - 8.0 | d | J = 8.8 |

| H8 | 8.2 - 8.4 | d | J = 8.8 |

Interpretation of the ¹H NMR Spectrum

-

H2, H3, and H4: These protons on the pyridine ring form a distinct spin system. H2 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will appear as a doublet of doublets (dd) due to coupling with H3 (ortho-coupling, J ≈ 8.5 Hz) and H4 (meta-coupling, J ≈ 1.7 Hz). H3 will also be a doublet of doublets, coupling with both H2 and H4. H4 will appear as a doublet of doublets from its coupling to H3 and H2.

-

H7 and H8: These two protons on the carbocyclic ring are ortho to each other and will appear as doublets with a large ortho-coupling constant (J ≈ 8.8 Hz). The presence of the chloro group at C6 and the nitro group at C5 will influence their chemical shifts, pushing them downfield.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution.

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals for the nine carbon atoms of the quinoline ring, as there are no elements of symmetry in the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 151 - 153 |

| C3 | 123 - 125 |

| C4 | 135 - 137 |

| C4a | 128 - 130 |

| C5 | 145 - 147 |

| C6 | 132 - 134 |

| C7 | 126 - 128 |

| C8 | 130 - 132 |

| C8a | 148 - 150 |

Interpretation of the ¹³C NMR Spectrum

-

Quaternary Carbons: The carbons bearing substituents (C5 and C6) and the bridgehead carbons (C4a and C8a) will typically show weaker signals. The carbon attached to the nitro group (C5) is expected to be significantly downfield.

-

CH Carbons: The chemical shifts of the carbons bonded to protons (C2, C3, C4, C7, C8) are influenced by the neighboring substituents. C2 and C4 are generally downfield due to their positions in the pyridine ring.[5] The substituent effects of the chloro and nitro groups will further modify these shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: The same spectrometer used for ¹H NMR is suitable.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the key characteristic absorptions will be from the nitro group, the C-Cl bond, and the aromatic quinoline ring system.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |

| 1550 - 1520 | Asymmetric NO₂ stretch | Strong |

| 1360 - 1330 | Symmetric NO₂ stretch | Strong |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 750 - 700 | C-Cl stretch | Medium to Strong |

Interpretation of the IR Spectrum

-

Nitro Group: The most prominent and diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[6]

-

Aromatic System: The presence of the quinoline ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.[4][7]

-

C-Cl Bond: A medium to strong absorption band in the lower frequency region (750-700 cm⁻¹) is expected for the C-Cl stretching vibration.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample.

-

Typically, spectra are recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 208/210 | Molecular ion [M]⁺ and [M+2]⁺ |

| 178/180 | [M - NO]⁺ |

| 162/164 | [M - NO₂]⁺ |

| 127 | [M - NO₂ - Cl]⁺ |

Molecular formula: C₉H₅ClN₂O₂; Molecular weight: 208.60 g/mol [8]

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 208. Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 210 with an intensity of approximately one-third of the [M]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.[9]

-

Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the nitro group constituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu). Subsequent loss of the chlorine atom (35 amu) from the [M - NO₂]⁺ fragment would lead to a peak at m/z 127.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will provide detailed fragmentation information. Electrospray Ionization (ESI) could also be used, which would likely show a prominent protonated molecule [M+H]⁺ at m/z 209/211.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Characterization

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.

Sources

- 1. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]

- 2. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 6. Anthraquinone, 1-chloro-5-nitro [webbook.nist.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scbt.com [scbt.com]

- 9. Quinoline, 6-chloro- [webbook.nist.gov]

Theoretical Framework: Structural and Electronic Influences

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-5-nitroquinoline

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns based on structural and electronic effects, outlines a robust experimental protocol for data acquisition, and provides a detailed framework for spectral interpretation. By synthesizing foundational NMR theory with practical, field-proven insights, this guide serves as an essential resource for the structural elucidation of this and other similarly substituted heterocyclic systems.

The unambiguous structural characterization of substituted quinolines is fundamental to understanding their chemical reactivity and biological activity.[1] ¹H NMR spectroscopy is a primary analytical tool for this purpose, providing precise information about the electronic environment of each proton in the molecule.[1] The spectrum of this compound is dictated by the interplay of the inherent electronic properties of the quinoline ring system and the powerful modulatory effects of its two substituents.

The Quinoline Core

The quinoline ring is an aromatic heterocyclic system where a benzene ring is fused to a pyridine ring.[2] This fusion results in a complex electronic landscape. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the protons in its vicinity.[1] Consequently, protons on the pyridine ring (H-2, H-3, H-4) and the peri-proton on the benzene ring (H-8) resonate at a lower field (higher ppm) compared to benzene (7.26 ppm).[1] Protons of the unsubstituted quinoline ring are typically found in the aromatic region between δ 6.5-9.0 ppm.[1]

Substituent Effects on the Benzenoid Ring

In this compound, the benzenoid ring (positions 5, 6, 7, 8) is heavily influenced by two potent electron-withdrawing groups (EWGs).

-

The 5-Nitro Group (-NO₂): The nitro group is one of the strongest EWGs, exerting its influence through both resonance and inductive effects.[3] It withdraws electron density from the aromatic ring, causing a significant deshielding of the protons, especially those at the ortho (H-4, H-6) and para (H-8) positions.[4] This deshielding effect results in a pronounced downfield shift in their corresponding NMR signals.[4]

-

The 6-Chloro Group (-Cl): The chloro substituent is also an EWG, primarily through its inductive effect due to the high electronegativity of chlorine. This effect pulls electron density away from the ring through the sigma bond framework, leading to a deshielding of nearby protons.[4] While it possesses lone pairs that can participate in weak resonance donation, the inductive withdrawal is the dominant electronic effect influencing the ¹H NMR spectrum.

The combined influence of a nitro group at position 5 and a chloro group at position 6 creates a highly electron-deficient benzenoid ring. This will cause the remaining protons on this ring, H-7 and H-8, to shift significantly downfield from their positions in unsubstituted quinoline.

Predicted ¹H NMR Spectrum and Signal Assignment

Based on the principles outlined above and data from analogous compounds like 6-chloroquinoline[5][6] and 5-nitroquinoline,[7] a detailed prediction of the ¹H NMR spectrum of this compound can be formulated. The molecule has five aromatic protons, which will give rise to five distinct signals.

Structure and Proton Labeling:

Caption: Structure of this compound with proton numbering.

Detailed Signal Predictions

-

H-2: This proton is adjacent to the nitrogen atom, making it the most deshielded proton of the pyridine ring system. It will appear as a doublet of doublets (dd) due to coupling with H-3 (ortho coupling, ³J) and H-4 (meta coupling, ⁴J). Predicted δ: ~9.0 - 9.2 ppm.

-

H-4: This proton is also significantly deshielded by the nitrogen and the electron-withdrawing effect of the fused ring system. It will appear as a doublet of doublets (dd) due to coupling with H-3 (ortho coupling, ³J) and H-2 (meta coupling, ⁴J). Predicted δ: ~8.8 - 9.0 ppm.

-

H-8: This proton is subject to multiple deshielding effects: the peri-effect from the nitrogen lone pair, the para relationship to the powerful -NO₂ group, and the meta relationship to the -Cl group. It is expected to be the most downfield proton of the benzenoid ring. It will appear as a doublet (d) from coupling to H-7. Predicted δ: ~8.5 - 8.7 ppm.

-

H-7: This proton is ortho to the -Cl group and meta to the -NO₂ group. It will be deshielded by both. It will appear as a doublet (d) from coupling to H-8. Predicted δ: ~8.2 - 8.4 ppm.

-

H-3: This proton is the most upfield of the set, being relatively shielded compared to the others. It will appear as a doublet of doublets (dd) from coupling to H-2 and H-4. Predicted δ: ~7.8 - 8.0 ppm.

Summary of Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 9.0 - 9.2 | dd | ³J(H2-H3) ≈ 4-5; ⁴J(H2-H4) ≈ 1.5-2 |

| H-4 | 8.8 - 9.0 | dd | ³J(H4-H3) ≈ 8-9; ⁴J(H4-H2) ≈ 1.5-2 |

| H-8 | 8.5 - 8.7 | d | ³J(H8-H7) ≈ 8-9 |

| H-7 | 8.2 - 8.4 | d | ³J(H8-H7) ≈ 8-9 |

| H-3 | 7.8 - 8.0 | dd | ³J(H3-H2) ≈ 4-5; ³J(H3-H4) ≈ 8-9 |

Note: These are estimated values. Actual chemical shifts and coupling constants can vary depending on the solvent and sample concentration.[3][8]

Experimental Protocol for Spectral Acquisition

A self-validating and reproducible protocol is critical for obtaining high-quality NMR data. The following procedure outlines the standard steps for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for similar aromatic compounds.

-

Ensure the solution is clear and homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and achieve narrow, symmetrical peak shapes for a reference signal (e.g., residual solvent peak).

-

-

Spectrum Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse.

-

Set an appropriate spectral width to encompass the entire expected range of proton signals (e.g., 0-12 ppm).

-

Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio. For a 5-10 mg sample, 8 to 16 scans are typically sufficient.

-

Set the relaxation delay (d1) to be at least 1-2 seconds to allow for near-complete relaxation of the protons between scans, ensuring accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Workflow Diagram

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Spectral Interpretation: A Practical Guide

Interpreting the spectrum involves correlating the processed data with the predicted assignments. The key is to analyze the chemical shifts, integration values, and splitting patterns systematically.

The Spin System Network

The protons on this compound form two isolated spin systems:

-

The Pyridine Ring System: H-2, H-3, and H-4 are all coupled to each other.

-

The Benzenoid Ring System: H-7 and H-8 are coupled only to each other.

This separation simplifies the analysis. One can analyze the AB system of H-7/H-8 and the AMX system of H-2/H-3/H-4 independently.

Caption: ¹H-¹H coupling network in this compound.

Assigning the Spectrum

-

Identify the Downfield Region (δ > 8.0 ppm): Look for the five distinct signals in the highly deshielded region of the spectrum.

-

Locate the Two Doublets: Identify the two signals that are simple doublets (d). These correspond to H-7 and H-8. The doublet at the lower field (~8.5-8.7 ppm) is H-8, and the one slightly upfield (~8.2-8.4 ppm) is H-7. They should share the same coupling constant (³J ≈ 8-9 Hz).

-

Analyze the Pyridine System: The remaining three signals are the doublet of doublets (dd).

-

The signal furthest downfield (~9.0-9.2 ppm) is H-2.

-

The signal furthest upfield (~7.8-8.0 ppm) is H-3.

-

The remaining dd signal (~8.8-9.0 ppm) is H-4.

-

-

Verify with Coupling Constants: Check that the coupling constants are consistent. For example, the ³J coupling constant extracted from the splitting of H-2 should match one of the coupling constants from the splitting of H-3.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how fundamental electronic principles dictate spectral appearance. The powerful electron-withdrawing nature of the nitrogen heteroatom, combined with the potent nitro and chloro substituents, pushes all five aromatic protons into the far downfield region of the spectrum (δ 7.8-9.2 ppm). A systematic analysis of chemical shifts, multiplicities, and coupling constants allows for the complete and unambiguous assignment of each proton, providing definitive structural confirmation. The methodologies and principles discussed herein serve as a robust guide for the analysis of this molecule and a foundational framework for tackling other complex substituted heterocyclic systems.

References

- Beck, A. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).

- Beck, A. (2009). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.

- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database.

- University of Calgary. (n.d.). Ch 13 - Aromatic H.

- Hunt, I. (n.d.). Aromatic H - HNMR. University of Calgary.

- National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 6-Nitroquinoline. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem Compound Database.

- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. repository.uncw.edu [repository.uncw.edu]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Chloro-5-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6-chloro-5-nitroquinoline, a key intermediate in pharmaceutical and materials science research. In the absence of direct experimental spectral data for this specific compound, this guide presents a robust prediction of its ¹³C NMR spectrum. This prediction is grounded in the foundational principles of NMR spectroscopy and derived from empirical data of quinoline and its monosubstituted analogues, 6-chloroquinoline and 5-nitroquinoline. We will delve into the theoretical underpinnings of substituent effects on aromatic systems, provide a detailed, field-proven protocol for sample preparation and data acquisition, and present a thorough, atom-by-atom analysis of the predicted chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of structural elucidation of complex heterocyclic compounds using ¹³C NMR.

Introduction: The Structural Significance of this compound

This compound is a disubstituted quinoline derivative featuring two powerful electron-withdrawing groups on its carbocyclic ring. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise placement of substituents dramatically alters the molecule's electronic properties, and consequently, its biological activity and reactivity. Therefore, unambiguous structural confirmation is paramount.

¹³C NMR spectroscopy is an unparalleled tool for probing the carbon framework of organic molecules. Each carbon atom in a unique electronic environment gives rise to a distinct signal, providing a molecular fingerprint. For a molecule like this compound, with nine distinct carbon atoms, its ¹³C NMR spectrum offers a wealth of structural information. This guide will illuminate how to predict and interpret this crucial analytical data.

Theoretical Framework: Substituent Effects in ¹³C NMR